
2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a dimethylamino group and two hydroxyl groups attached to a dihydroquinazoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to further reactions to introduce the dimethylamino and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure the purity and stability of the final product, which is crucial for its applications in various industries.
化学反应分析
Types of Reactions
2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the quinazoline core.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological molecules, potentially affecting their function. The hydroxyl groups may also play a role in its biological activity by forming hydrogen bonds with target molecules. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate certain enzymatic activities and cellular processes.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)quinoline: Similar in structure but lacks the hydroxyl groups.
1,4-Dihydroquinazoline-6,7-diol: Lacks the dimethylamino group.
2-(Methylamino)-1,4-dihydroquinazoline-6,7-diol: Contains a methylamino group instead of a dimethylamino group.
Uniqueness
2-(Dimethylamino)-1,4-dihydroquinazoline-6,7-diol is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-(dimethylamino)-1,4-dihydroquinazoline-6,7-diol |
InChI |
InChI=1S/C10H13N3O2/c1-13(2)10-11-5-6-3-8(14)9(15)4-7(6)12-10/h3-4,14-15H,5H2,1-2H3,(H,11,12) |
InChI 键 |
WNTWFIHSJGAPPZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NCC2=CC(=C(C=C2N1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


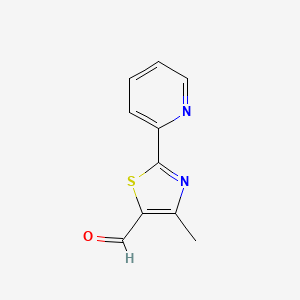
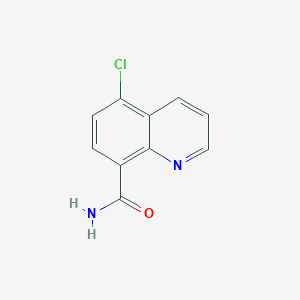



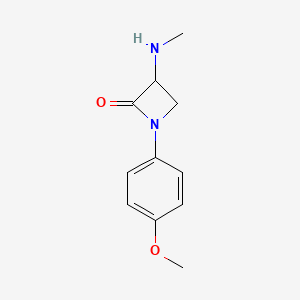
![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)
![3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11898143.png)
![1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-](/img/structure/B11898146.png)

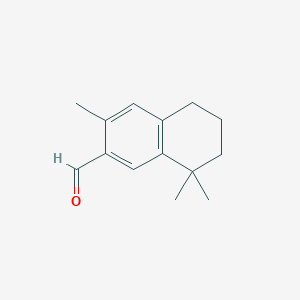
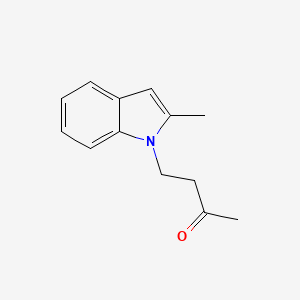

![5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11898171.png)
